2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid
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Overview
Description
2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H6N4O3 and a molecular weight of 206.16 g/mol . This compound is known for its unique structure, which includes a tetrazole ring attached to a benzoic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
It is known that the compound has been used for proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that the compound forms hydrogen bonds with amino acids in their active pockets , which could influence the function of these proteins.
Biochemical Pathways
The compound’s ability to form hydrogen bonds with amino acids suggests that it may influence protein function and potentially affect various biochemical pathways .
Result of Action
Some synthesized compounds that are similar have shown significant cytotoxic effects , suggesting that 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid may also have cytotoxic properties.
Biochemical Analysis
Biochemical Properties
The tetrazole ring in 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid is considered a biomimic of the carboxylic acid functional group . This allows it to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties
Cellular Effects
Tetrazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Tetrazoles are known to act as acids and bases, and also to exhibit prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Metabolic Pathways
Tetrazolic acids have been shown to form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids . Both tetrazole tautomers may serve as substrates for N-glucuronidation .
Preparation Methods
The synthesis of 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid typically involves the reaction of a cyano group with sodium azide in the presence of a Lewis acid catalyst such as zinc bromide. This reaction is carried out under reflux or hydrothermal conditions
Chemical Reactions Analysis
2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biochemistry: The compound is used in proteomics research to study protein interactions and functions.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Hydroxy-5-(1H-tetrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:
2-(1H-tetrazol-5-yl)benzoic acid: This compound has a similar structure but lacks the hydroxyl group on the benzoic acid moiety.
2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid: This compound has a pyrrole ring instead of a tetrazole ring.
The uniqueness of this compound lies in its combination of a hydroxyl group and a tetrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-5-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c13-7-2-1-5(3-6(7)8(14)15)12-4-9-10-11-12/h1-4,13H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGDTZSHJQPPKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389682 |
Source
|
Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339310-80-4 |
Source
|
Record name | 2-hydroxy-5-(1H-tetrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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